(6R,9S)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine
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Overview
Description
(6R,9S)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro configuration, indicating the presence of eight hydrogen atoms, and its methanopyrido[1,2-a]pyrazine core, which is a fused ring system combining pyridine and pyrazine rings. The stereochemistry is specified by the (6R,9S) notation, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9S)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrazines can be subjected to hydrogenation reactions to introduce the octahydro configuration. The reaction conditions often involve the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas under high pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6R,9S)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and catalysts like Pd/C to further saturate the compound or reduce any present functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms or other substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(6R,9S)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6R,9S)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are often studied using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
(6R,9S)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine: shares structural similarities with other bicyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methanopyrido[1,2-a]pyrazine core. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
(1R,8S)-2,5-diazatricyclo[6.2.1.02,7]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8-5-7(1)9-6-10-3-4-11(8)9/h7-10H,1-6H2/t7-,8+,9?/m0/s1 |
InChI Key |
FXDOBDLENLQBBY-ZQTLJVIJSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C3N2CCNC3 |
Canonical SMILES |
C1CC2CC1C3N2CCNC3 |
Origin of Product |
United States |
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